5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an ethylsulfonyl group, a thioxo group, a m-tolyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of a suitable pyridine derivative with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group. The thioxo group can be introduced through a reaction with elemental sulfur or a sulfur-containing reagent. The m-tolyl group is often introduced via a Friedel-Crafts alkylation reaction using m-tolyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share some structural similarities and are also used in medicinal chemistry.
2-Arylbenzothiazoles: These compounds have similar pharmacological properties and are used in similar applications.
Uniqueness
5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H14N2O2S2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(3-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-21(18,19)13-9-17-15(20)12(8-16)14(13)11-6-4-5-10(2)7-11/h4-7,9H,3H2,1-2H3,(H,17,20) |
InChI Key |
RYFXKCLTWVMDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC(=C2)C)C#N |
Origin of Product |
United States |
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